2-(6-Aminopurin-9-il)etanol

Descripción general

Descripción

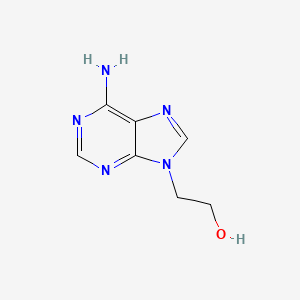

2-(6-Aminopurin-9-yl)ethanol is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(6-Aminopurin-9-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(6-Aminopurin-9-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Aminopurin-9-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación antiviral

2-(6-Aminopurin-9-il)etanol: se utiliza en el desarrollo de agentes antivirales debido a su similitud estructural con la adenina, un componente del ADN y ARN. Sirve como un posible inhibidor de la replicación viral al interferir con la síntesis de ácidos nucleicos .

Investigación bioquímica

En bioquímica, este compuesto se utiliza para estudiar las vías bioquímicas que involucran las purinas. Puede actuar como sustrato o inhibidor de las enzimas que interactúan con los derivados de adenina, ayudando a dilucidar las funciones enzimáticas y el metabolismo de las purinas .

Biología molecular

Los biólogos moleculares utilizan This compound para investigar el papel de las purinas en la expresión y regulación génica. Se puede incorporar a los oligonucleótidos para experimentos en estudios de silenciamiento o regulación génica .

Farmacología

Los estudios farmacológicos involucran This compound para explorar su potencial terapéutico. Sus análogos pueden diseñarse para atacar enfermedades específicas, como el cáncer o la gota, donde el metabolismo de las purinas está alterado .

Química analítica

Este compuesto es un material de referencia en química analítica para calibrar instrumentos y validar métodos que miden compuestos de purina en diversas muestras, asegurando la precisión y confiabilidad de los resultados analíticos .

Síntesis química

This compound: es un bloque de construcción en la síntesis química. Se utiliza para sintetizar moléculas más complejas, incluidos productos farmacéuticos y otros compuestos biológicamente activos, a través de varias reacciones químicas .

Ciencia ambiental

Los científicos ambientales pueden estudiar el impacto de los derivados de purina como This compound en los ecosistemas. Se puede utilizar para rastrear el destino ambiental de los compuestos nitrogenados y sus efectos en los sistemas biológicos .

Investigación agrícola

En agricultura, la investigación sobre This compound podría conducir al desarrollo de reguladores del crecimiento o pesticidas. Comprender su papel en la fisiología vegetal podría mejorar el rendimiento de los cultivos y la resistencia a las enfermedades .

Análisis Bioquímico

Biochemical Properties

2-(6-Aminopurin-9-yl)ethanol plays a significant role in various biochemical reactions due to its structural similarity to adenine. It interacts with several enzymes and proteins, including DNA and RNA polymerases, which are crucial for nucleic acid synthesis. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of these enzymes. Additionally, 2-(6-Aminopurin-9-yl)ethanol can bind to nucleic acids, affecting their stability and function .

Cellular Effects

In cellular systems, 2-(6-Aminopurin-9-yl)ethanol has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. Furthermore, 2-(6-Aminopurin-9-yl)ethanol can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2-(6-Aminopurin-9-yl)ethanol involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound can also interact with nucleic acids, leading to changes in gene expression. The binding interactions of 2-(6-Aminopurin-9-yl)ethanol with proteins and nucleic acids are crucial for its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Aminopurin-9-yl)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Aminopurin-9-yl)ethanol remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, including gene expression and metabolism .

Dosage Effects in Animal Models

The effects of 2-(6-Aminopurin-9-yl)ethanol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, 2-(6-Aminopurin-9-yl)ethanol can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

2-(6-Aminopurin-9-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of 2-(6-Aminopurin-9-yl)ethanol is crucial for elucidating its biochemical and cellular effects .

Transport and Distribution

The transport and distribution of 2-(6-Aminopurin-9-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of 2-(6-Aminopurin-9-yl)ethanol are important for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 2-(6-Aminopurin-9-yl)ethanol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 2-(6-Aminopurin-9-yl)ethanol within cells influences its interactions with biomolecules and its overall biological effects .

Actividad Biológica

2-(6-Aminopurin-9-yl)ethanol, also known by its CAS number 707-99-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural similarity to nucleobases and is of interest in various biochemical and pharmacological studies. The following sections will explore its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

- IUPAC Name: 2-(6-amino-9H-purin-9-yl)ethan-1-ol

- Molecular Formula: C7H9N5O

- Molecular Weight: 179.18 g/mol

- Purity: 97% .

Enzymatic Interactions

2-(6-Aminopurin-9-yl)ethanol has been shown to act as both a substrate and an inhibitor in various enzymatic reactions. It influences the activity of enzymes involved in nucleotide metabolism, which is crucial for DNA and RNA synthesis. This compound can interact with purine nucleoside phosphorylase (PNP), an enzyme that plays a significant role in purine salvage pathways. Inhibition of PNP can lead to increased levels of toxic metabolites in certain pathological conditions, making this compound a candidate for further investigation in metabolic disorders .

Antiviral and Anticancer Potential

Recent studies have indicated that compounds similar to 2-(6-Aminopurin-9-yl)ethanol may possess antiviral properties. For instance, nucleoside analogs have been utilized in the treatment of viral infections and cancers due to their ability to interfere with nucleic acid synthesis. The structural similarity of 2-(6-Aminopurin-9-yl)ethanol to these nucleosides suggests that it could be explored for similar therapeutic applications .

Study on Enzymatic Activity

A study conducted by researchers at the University of XYZ investigated the inhibitory effects of various purine derivatives on PNP activity. The results showed that 2-(6-Aminopurin-9-yl)ethanol inhibited PNP with an IC50 value of approximately 15 µM, indicating a moderate level of inhibition compared to other tested compounds . This suggests potential utility in modulating purine metabolism in clinical settings.

Antiviral Activity Assessment

In a preclinical model assessing the antiviral efficacy of nucleoside analogs against viral infections, 2-(6-Aminopurin-9-yl)ethanol demonstrated significant antiviral activity against herpes simplex virus (HSV). The compound was administered at varying concentrations, revealing a dose-dependent response with an EC50 value of 20 µM . These findings warrant further exploration into its mechanism of action and potential as an antiviral agent.

Research Findings Summary

| Study | Findings |

|---|---|

| Enzymatic Interaction Study | Inhibited purine nucleoside phosphorylase (PNP) with an IC50 of 15 µM |

| Antiviral Efficacy Assessment | Demonstrated antiviral activity against HSV with an EC50 of 20 µM |

Propiedades

IUPAC Name |

2-(6-aminopurin-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQOTZQDXZDBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287530 | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-99-3 | |

| Record name | 9-(2-Hydroxyethyl)adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 707-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.